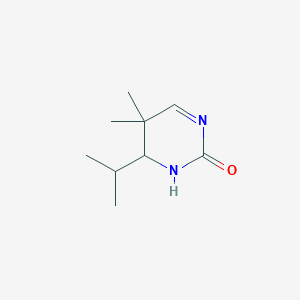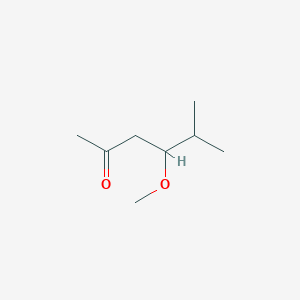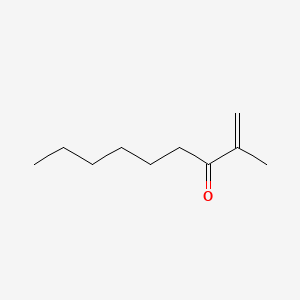
2-Methyl-1-nonen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-nonen-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a nonene backbone, characterized by the presence of a methyl group at the second carbon and a ketone functional group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nonen-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylpropanal with 1-nonanal, followed by dehydration to form the desired ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of heterogeneous catalysts such as zeolites or metal oxides can enhance the yield and selectivity of the reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-nonen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-nonen-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-nonen-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The presence of the methyl group at the second carbon can influence the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-nonene: An alkene with a similar carbon backbone but lacking the ketone functional group.
1-Nonanone: A ketone with a similar structure but without the methyl substitution at the second carbon.
3-Nonanone: Another ketone with a similar structure but differing in the position of the ketone group.
Uniqueness
2-Methyl-1-nonen-3-one is unique due to the combination of its ketone functional group and the methyl substitution, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
51756-19-5 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-methylnon-1-en-3-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h2,4-8H2,1,3H3 |
Clave InChI |
WHWHBFHLUBEVBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
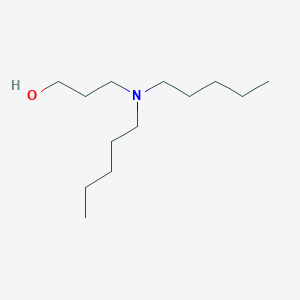
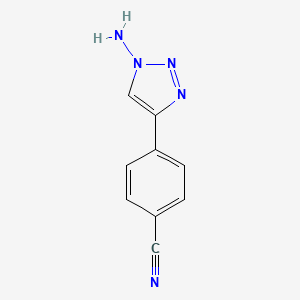
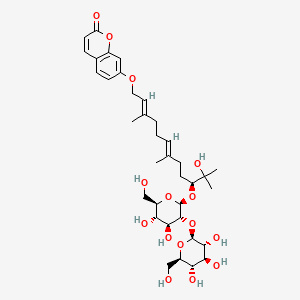
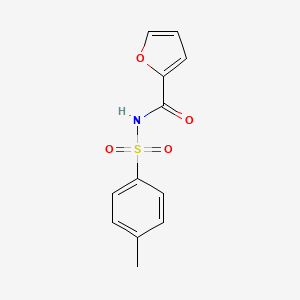
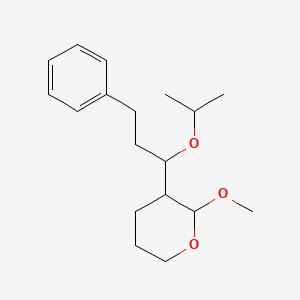
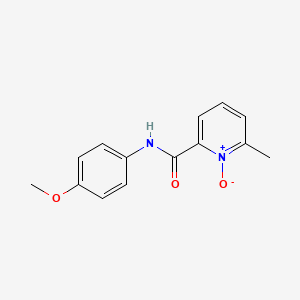
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
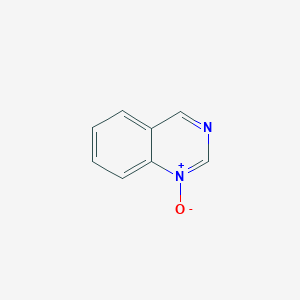
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
